

# Islatravir (MK-8591): A Technical Deep Dive into Resistance-Associated Substitutions

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This technical guide provides a comprehensive overview of the resistance profile of Islatravir (ISL, MK-8591), a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI) for the treatment of HIV-1. Developed for researchers, scientists, and drug development professionals, this document details the key resistance-associated substitutions (RASs), the experimental methodologies used to identify them, and the underlying molecular mechanisms.

## **Executive Summary**

Islatravir inhibits HIV-1 reverse transcriptase (RT) through a unique mechanism of action that includes both immediate and delayed chain termination, which contributes to its potent antiviral activity and a high barrier to resistance.[1][2] In vitro studies have identified several key RASs that can reduce susceptibility to Islatravir. The most frequently observed substitutions are M184I and M184V in the reverse transcriptase enzyme.[3][4] While these single mutations confer only a modest decrease in susceptibility, combinations with other mutations, such as A114S, can lead to more significant resistance.[3][5] Conversely, certain mutations like K65R have been shown to hypersensitize the virus to Islatravir.[6][7] This guide provides a detailed analysis of these and other RASs, supported by quantitative data from in vitro selection studies and phenotypic assays.

## **Mechanism of Action**



Islatravir is a deoxyadenosine analog that is intracellularly phosphorylated to its active form, Islatravir-triphosphate (ISL-TP).[2][8] ISL-TP inhibits HIV-1 reverse transcriptase via a dual mechanism:

- Immediate Chain Termination: After incorporation into the viral DNA, the 4'-ethynyl group of Islatravir blocks the translocation of the reverse transcriptase, preventing the addition of the next nucleotide.[9][10]
- Delayed Chain Termination: In the event that translocation does occur, the presence of Islatravir in the DNA strand induces structural changes that prevent further nucleotide incorporation after the addition of one more nucleotide.[10][11]



Click to download full resolution via product page

Mechanism of Action of Islatravir.

## **Resistance-Associated Substitutions**

In vitro selection studies have been instrumental in identifying mutations in the HIV-1 reverse transcriptase that confer resistance to Islatravir. The primary substitutions and their effects on Islatravir susceptibility are summarized below.



## **Key Single-Codon Substitutions**

The M184I and M184V mutations are the most common single substitutions that reduce susceptibility to Islatravir.[3][4] However, the fold change in EC50 for these single mutants is generally modest. The K65R mutation, a common resistance mutation for other nucleoside reverse transcriptase inhibitors (NRTIs), has been shown to increase sensitivity to Islatravir.[6] [7]

| Substitution | Fold Change in EC50 vs.<br>Wild Type | Reference(s) |
|--------------|--------------------------------------|--------------|
| M184I        | 6.2 - <5                             | [6][9]       |
| M184V        | 3.5 - 10                             | [6][12]      |
| K65R         | Hypersusceptible                     | [6][12]      |
| A114S        | ~2                                   | [3]          |

### **Combinations of Substitutions**

The combination of M184V with other mutations can lead to a more significant reduction in Islatravir susceptibility. Notably, the addition of A114S to M184V further decreases susceptibility.[5] Thymidine analogue mutations (TAMs) in combination with M184V have also been shown to decrease phenotypic susceptibility.

| Substitution Combination | Fold Change in EC50 vs.<br>Wild Type | Reference(s) |
|--------------------------|--------------------------------------|--------------|
| M184V + A114S            | >60                                  | [13]         |
| K65R + M184V             | 1.4 - 4.5                            | [12]         |
| S68N + M184V             | 12                                   | [12]         |
| M184V + V106I            | 33.8                                 | [14]         |
| M184V + I142V            | 25.2                                 | [14]         |
| M184V + TAMs             | Increased resistance                 | [13]         |



## **Experimental Protocols**

The identification and characterization of Islatravir resistance-associated substitutions have been achieved through a series of in vitro experiments.

## In Vitro Resistance Selection Studies

Objective: To identify mutations that arise under the selective pressure of Islatravir.

#### Methodology:

- Cell Lines: Human T-cell lines such as MT-2 and MT4-GFP, as well as cord blood mononuclear cells, are commonly used.[9][12][15]
- Virus Strains: Wild-type HIV-1 strains of different subtypes (A, B, C) and strains with preexisting resistance mutations are utilized.[3][12]
- Drug Pressure: Two main approaches are employed:
  - Dose Escalation: Virus is passaged in the presence of gradually increasing concentrations of Islatravir.[4]
  - Static Concentration: Virus is cultured at fixed concentrations of Islatravir, typically at multiples of the wild-type EC50.[16]
- Monitoring: Viral replication is monitored by measuring p24 antigen levels or the expression of a reporter gene like green fluorescent protein (GFP).[3][5]
- Genotypic Analysis: When viral breakthrough is observed, the reverse transcriptase gene is sequenced to identify mutations.





Click to download full resolution via product page

Workflow for In Vitro Resistance Selection.



## **Phenotypic Susceptibility Assays**

Objective: To quantify the effect of specific mutations on Islatravir susceptibility.

#### Methodology:

- Site-Directed Mutagenesis: Infectious molecular clones of HIV-1 are engineered to contain specific single or combination mutations in the reverse transcriptase gene.
- Virus Production: Mutant viruses are produced by transfecting 293T cells with the molecular clones.[14]
- Susceptibility Testing:
  - Target cells (e.g., TZM-bl, MT4-GFP) are infected with the mutant viruses in the presence of serial dilutions of Islatravir.[12]
  - Viral replication is measured after a defined incubation period (e.g., 48 hours) by quantifying reporter gene expression (e.g., luciferase, GFP) or p24 antigen.[5][12]
- Data Analysis: The 50% effective concentration (EC50) is calculated for each mutant and compared to the wild-type virus to determine the fold change in susceptibility.

## Conclusion

Islatravir demonstrates a high barrier to the development of resistance, a key attribute for a successful antiretroviral agent. While the M184I/V mutations are the primary pathway to reduced susceptibility, the impact of these single mutations is modest. Combination mutations are required for more significant resistance, and some of these combinations may impair viral fitness.[3] The unique dual mechanism of action of Islatravir contributes to its robust resistance profile. This in-depth understanding of Islatravir's resistance profile is critical for its clinical development and for guiding its use in future therapeutic regimens.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. hivdb.stanford.edu [hivdb.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. hivglasgow.org [hivglasgow.org]
- 4. Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. HIV-1 Resistance to Islatravir/Tenofovir Combination Therapy in Wild-Type or NRTI-Resistant Strains of Diverse HIV-1 Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Doravirine and Islatravir Have Complementary Resistance Profiles and Create a Combination with a High Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Thymidine Analogue Mutations with M184V Significantly Decrease Phenotypic Susceptibility of HIV-1 Subtype C Reverse Transcriptase to Islatravir PMC [pmc.ncbi.nlm.nih.gov]
- 14. Variable antiviral activity of islatravir against M184I/V mutant HIV-1 selected during antiretroviral therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell culture selections reveal favourable drug resistance profiles for doravirine and islatravir PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Islatravir (MK-8591): A Technical Deep Dive into Resistance-Associated Substitutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609096#mk-6169-and-resistance-associated-substitutions]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com